

An In-depth Technical Guide to the Synthesis of 3-Bromopyridin-2-ol

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Compound of Interest

Compound Name: 3-Bromopyridin-2-ol

Cat. No.: B031989

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **3-bromopyridin-2-ol**, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, including a thorough experimental protocol, a summary of key quantitative data, and a visualization of the synthesis workflow.

Core Synthesis Pathway: Electrophilic Bromination of 2-Pyridone

The most common and direct method for the synthesis of **3-bromopyridin-2-ol** is the electrophilic bromination of 2-pyridone (also known as 2-hydroxypyridine). In this reaction, elemental bromine is used as the brominating agent, typically in an aqueous or acidic medium. The electron-rich nature of the 2-pyridone ring directs the electrophilic attack of bromine primarily to the 3- and 5-positions. By controlling the stoichiometry and reaction conditions, selective mono-bromination at the 3-position can be achieved.

The reaction proceeds via the attack of the electrophilic bromine on the electron-rich pyridone ring, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the 3-brominated product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **3-bromopyridin-2-ol**, adapted from established chemical literature.

Materials:

- 2-Pyridone
- Bromine
- Glacial Acetic Acid
- Water
- Sodium bisulfite
- Sodium bicarbonate
- Ethyl acetate
- Hexanes
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, a solution of 2-pyridone (1.0 equivalent) in glacial acetic acid and water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
- **Bromination:** A solution of bromine (1.0 equivalent) in glacial acetic acid is added dropwise to the cooled 2-pyridone solution with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
- **Quenching:** The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. This is followed by careful neutralization with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

- Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure **3-bromopyridin-2-ol** as a solid.

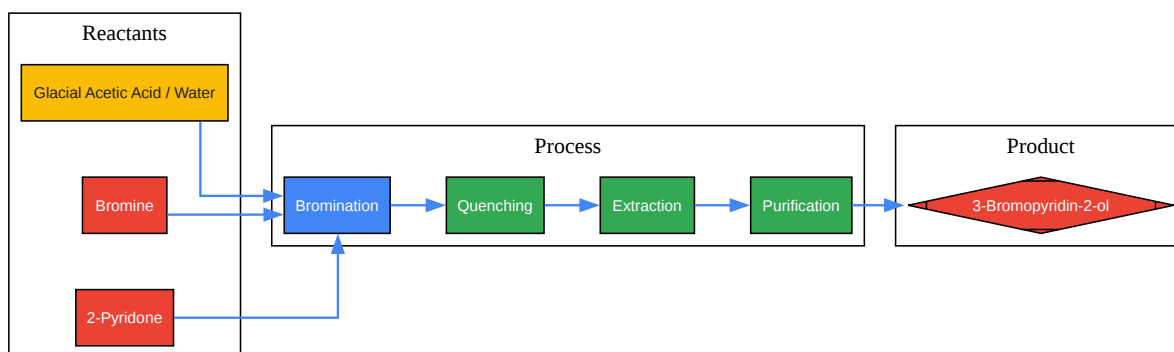
Data Presentation

The following table summarizes the key quantitative data for the synthesis of **3-bromopyridin-2-ol**. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value |
|---|---|
| Reactants | |
| 2-Pyridone | 1.0 eq |
| Bromine | 1.0 - 1.1 eq |
| Reaction Conditions | |
| Solvent | Glacial Acetic Acid / Water |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12 - 24 hours |
| Product | |
| Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 178-182 °C |
| Spectroscopic Data | |
| ¹ H NMR (DMSO-d ₆ , 400 MHz) | δ 7.60 (dd, J=6.7, 1.9 Hz, 1H), 7.50 (dd, J=6.7, 1.9 Hz, 1H), 6.25 (t, J=6.7 Hz, 1H), 12.0 (br s, 1H) |
| ¹³ C NMR (DMSO-d ₆ , 100 MHz) | δ 160.5, 140.1, 138.5, 108.2, 105.6 |

Mandatory Visualization

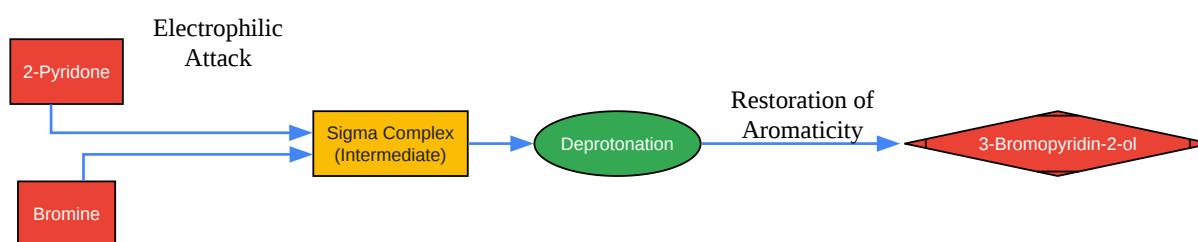
The following diagram illustrates the logical workflow of the synthesis of **3-bromopyridin-2-ol**.



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Synthesis workflow for **3-bromopyridin-2-ol**.

The following diagram illustrates the core signaling pathway of the chemical transformation.



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Reaction mechanism for the synthesis of **3-bromopyridin-2-ol**.

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